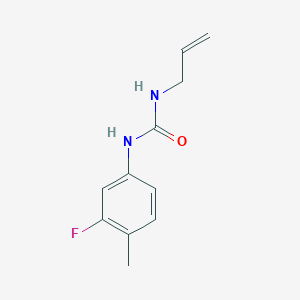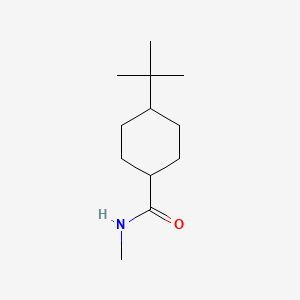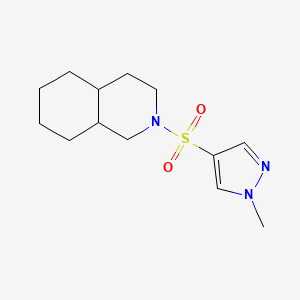
2-(1-methylpyrazol-4-yl)sulfonyl-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-methylpyrazol-4-yl)sulfonyl-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicine and pharmacology. This compound is a white crystalline powder that is synthesized using specific methods, and its mechanism of action and physiological effects have been studied extensively.
Wirkmechanismus
The mechanism of action of 2-(1-methylpyrazol-4-yl)sulfonyl-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline involves the inhibition of specific enzymes and pathways that are involved in inflammation and cancer cell growth. Specifically, this compound can inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that is involved in the production of pro-inflammatory cytokines. Additionally, it can inhibit the activity of phosphoinositide 3-kinase (PI3K), which is a pathway that is involved in cell proliferation and survival.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(1-methylpyrazol-4-yl)sulfonyl-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline have been studied extensively. Studies have shown that this compound can reduce inflammation in various tissues and organs, including the lungs, liver, and brain. Additionally, it can inhibit the growth of cancer cells in various types of cancer, including breast cancer, lung cancer, and pancreatic cancer. This compound has also been shown to have antioxidant properties, which can protect cells from oxidative stress and damage.
Vorteile Und Einschränkungen Für Laborexperimente
There are several advantages and limitations to using 2-(1-methylpyrazol-4-yl)sulfonyl-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline in lab experiments. One advantage is that this compound has been extensively studied, and its mechanism of action and physiological effects are well-understood. Additionally, this compound is relatively easy to synthesize using specific methods. However, one limitation is that this compound may not be suitable for all types of experiments, as its effects may vary depending on the specific cell or tissue type being studied.
Zukünftige Richtungen
There are several future directions for research on 2-(1-methylpyrazol-4-yl)sulfonyl-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline. One direction is to study its potential applications in other diseases, such as diabetes and cardiovascular disease. Additionally, further research is needed to determine the optimal dosage and administration of this compound for different types of diseases. Finally, studies are needed to determine the potential side effects of this compound, as well as its interactions with other drugs and compounds.
Synthesemethoden
The synthesis of 2-(1-methylpyrazol-4-yl)sulfonyl-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline involves a multi-step process that starts with the reaction between 4-methyl-1H-pyrazole and sulfur trioxide. The resulting product is then reacted with sodium hydroxide to form a sodium salt, which is then reacted with 1,2,3,4-tetrahydroisoquinoline to yield the final product. This synthesis method has been optimized to produce high yields of pure 2-(1-methylpyrazol-4-yl)sulfonyl-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline.
Wissenschaftliche Forschungsanwendungen
2-(1-methylpyrazol-4-yl)sulfonyl-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline has been extensively studied for its potential applications in medicine and pharmacology. One of its main applications is as a potential anti-inflammatory agent. Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines, which can reduce inflammation in various tissues and organs. Additionally, this compound has been studied for its potential use as an anti-cancer agent. Studies have shown that it can inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Eigenschaften
IUPAC Name |
2-(1-methylpyrazol-4-yl)sulfonyl-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O2S/c1-15-10-13(8-14-15)19(17,18)16-7-6-11-4-2-3-5-12(11)9-16/h8,10-12H,2-7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXXKBORRKXQPJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)N2CCC3CCCCC3C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-methylpyrazol-4-yl)sulfonyl-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

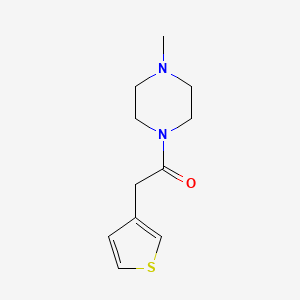
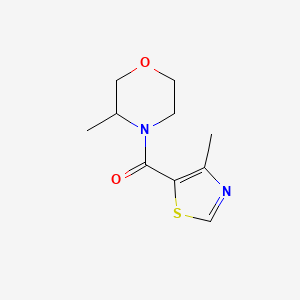
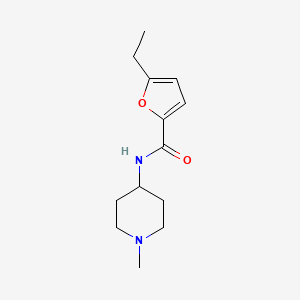




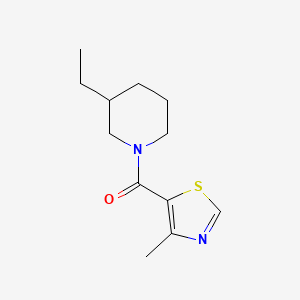
![N-[(2-fluorophenyl)methyl]-N-methylcyclopropanecarboxamide](/img/structure/B7512662.png)
![N-[2-(methoxymethyl)phenyl]azepane-1-carboxamide](/img/structure/B7512664.png)
